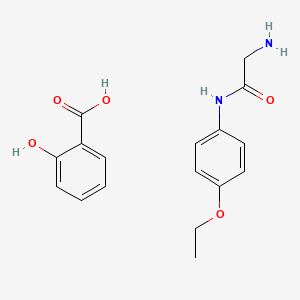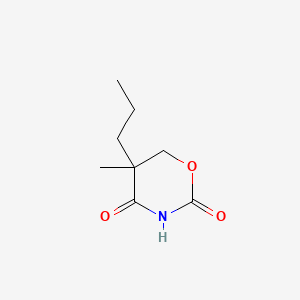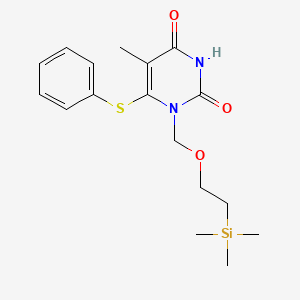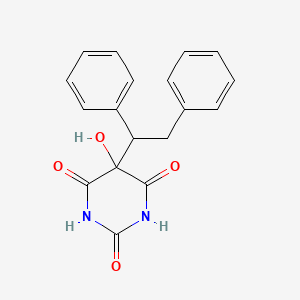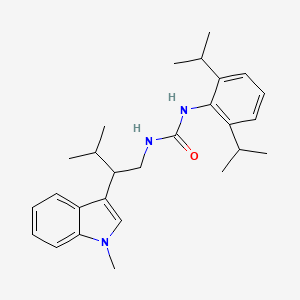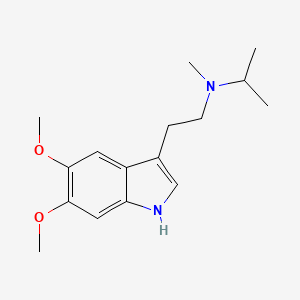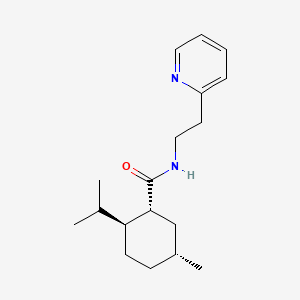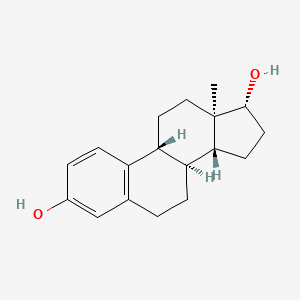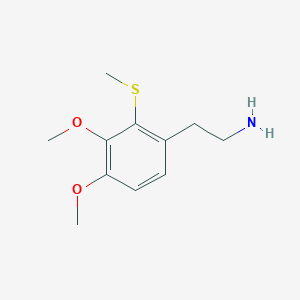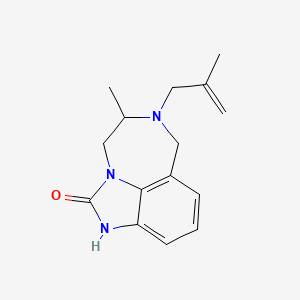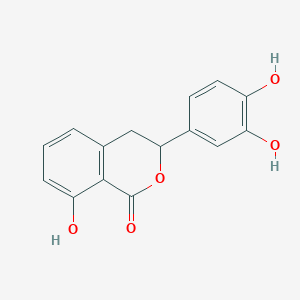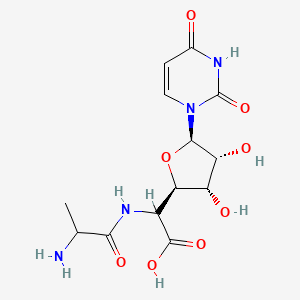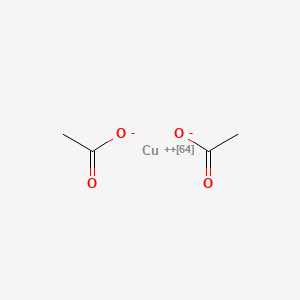
(-)-Kopsanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Kopsanone involves several steps, starting from simpler precursors. One common synthetic route includes the formation of the indolizino[8,1-cd]carbazole core through a series of cyclization reactions. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Kopsanone is less common due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry have made it possible to produce Kopsanone in larger quantities through optimized reaction conditions and the use of more efficient catalysts .
化学反応の分析
Types of Reactions
Kopsanone undergoes various chemical reactions, including:
Oxidation: Kopsanone can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in Kopsanone, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the Kopsanone molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation of Kopsanone can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
科学的研究の応用
Kopsanone has several scientific research applications, including:
Chemistry: Kopsanone is used as a model compound in the study of complex alkaloid synthesis and reaction mechanisms.
Biology: Research has shown that Kopsanone exhibits biological activity, making it a subject of interest in the study of natural products and their potential therapeutic uses.
Medicine: Kopsanone’s biological activity has led to investigations into its potential as a lead compound for drug development.
作用機序
The mechanism of action of Kopsanone involves its interaction with specific molecular targets within biological systems. Kopsanone is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved in Kopsanone’s mechanism of action are still under investigation, but it is believed to affect cellular signaling pathways and enzyme activity .
類似化合物との比較
Similar Compounds
Ajmalicine: Another alkaloid with a similar indole structure.
Reserpine: Shares structural similarities with Kopsanone and is also derived from plants in the Apocynaceae family.
Yohimbine: An indole alkaloid with comparable biological activity.
Uniqueness of Kopsanone
Kopsanone is unique due to its specific indolizino[8,1-cd]carbazole framework and the presence of multiple stereocenters. This structural complexity contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
特性
CAS番号 |
6662-83-5 |
|---|---|
分子式 |
C20H22N2O |
分子量 |
306.4 g/mol |
IUPAC名 |
(1R,4R,12R,13S,16R,18R)-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-trien-17-one |
InChI |
InChI=1S/C20H22N2O/c23-16-13-10-18-6-3-9-22-11-14(16)20(17(18)22)12-4-1-2-5-15(12)21-19(13,20)8-7-18/h1-2,4-5,13-14,17,21H,3,6-11H2/t13-,14+,17-,18+,19+,20-/m0/s1 |
InChIキー |
RFDVSXYPLPEIGZ-ZLARMEDBSA-N |
異性体SMILES |
C1C[C@@]23CC[C@@]45[C@@H](C2)C(=O)[C@@H]6[C@]4([C@H]3N(C1)C6)C7=CC=CC=C7N5 |
正規SMILES |
C1CC23CCC45C(C2)C(=O)C6C4(C3N(C1)C6)C7=CC=CC=C7N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


